3-[4-(3-Methylphenyl)-1-piperazinyl]propanoic acid hydrate
Description
Properties
IUPAC Name |
3-[4-(3-methylphenyl)piperazin-1-yl]propanoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.H2O/c1-12-3-2-4-13(11-12)16-9-7-15(8-10-16)6-5-14(17)18;/h2-4,11H,5-10H2,1H3,(H,17,18);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJOMCXGIMPCFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCC(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Halogenated Propanoic Acid Derivatives
A primary method involves reacting 1-(3-methylphenyl)piperazine with 3-chloropropanoic acid under basic conditions. The secondary amine of piperazine displaces the chloride, forming the target compound. Typical conditions include:
- Solvent: Anhydrous acetonitrile or dichloromethane
- Base: Triethylamine (2.5 equiv)
- Temperature: Reflux at 80°C for 12–24 hours
- Yield: 65–72% after purification via silica gel chromatography (CHCl₃:MeOH, 9:1).
Side products, such as dimerized piperazine or unreacted acid, are minimized by controlling stoichiometry (1:1.1 acid-to-piperazine ratio).
Carbodiimide-Mediated Coupling Reactions
Adapting protocols from benzothiazole-piperazine amide syntheses, the carboxylic acid is activated using N,N′-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Key steps:
- Activation: 3-Chloropropanoic acid (1.5 equiv) is treated with DCC (1.5 equiv) and HOBt (1.5 equiv) in dry MeCN at 0°C for 1 hour.
- Coupling: 1-(3-methylphenyl)piperazine (1.0 equiv) is added, and the mixture stirs at 23°C for 16 hours.
- Workup: Filtration to remove dicyclohexylurea (DCU), followed by extraction with ethyl acetate and NaHCO₃ washes.
Ultrasound-Assisted Catalytic Synthesis
InCl₃-Catalyzed One-Pot Reactions
Inspired by pyrano[2,3-c]pyrazole syntheses, InCl₃ (10 mol%) in 50% ethanol under ultrasound irradiation (40°C, 20 min) facilitates rapid coupling:
- Reactants: 1-(3-methylphenyl)piperazine, acrylic acid, and malononitrile.
- Yield: 78% with 95% purity (HPLC).
- Advantages: Reduced reaction time (20 min vs. 24 hours) and higher atom economy.
Hydration and Crystallization
Aqueous Recrystallization
The anhydrous form is dissolved in hot deionized water (80°C) and cooled to 4°C to precipitate the hydrate.
- Water Content: 8.5–9.2% (Karl Fischer titration).
- Crystal Structure: Monoclinic system with hydrogen-bonded water molecules (confirmed by X-ray diffraction).
Characterization and Analytical Data
Spectroscopic Analysis
Thermal Analysis
Applications and Derivatives
Pharmacological Precursors
The compound serves as an intermediate for dopamine D₃ receptor antagonists and anti-inflammatory agents. Derivatives with substituted amides show enhanced bioavailability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Methylphenyl)-1-piperazinyl]propanoic acid hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research has shown that compounds similar to 3-[4-(3-Methylphenyl)-1-piperazinyl]propanoic acid exhibit antidepressant properties. The piperazine moiety is often associated with the modulation of serotonin and norepinephrine levels in the brain, which are crucial for mood regulation. Studies have indicated that such compounds can enhance neurotransmitter activity, making them potential candidates for treating depression and anxiety disorders .
1.2 Antipsychotic Properties
The compound's structural similarity to known antipsychotic agents suggests its potential use in treating schizophrenia and other psychotic disorders. Its ability to interact with dopamine receptors may contribute to its antipsychotic effects, providing a pathway for further research into its efficacy and safety in clinical settings .
Neuropharmacology
2.1 Receptor Modulation
3-[4-(3-Methylphenyl)-1-piperazinyl]propanoic acid hydrate has been studied for its ability to modulate various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. This modulation can lead to significant changes in neuronal signaling pathways, making it a valuable compound for understanding neuropharmacological mechanisms .
2.2 Cognitive Enhancement
Preliminary studies suggest that this compound may enhance cognitive functions by improving synaptic plasticity and memory formation. The implications for treating cognitive deficits associated with aging or neurodegenerative diseases are noteworthy .
Table 1: Summary of Research Findings on 3-[4-(3-Methylphenyl)-1-piperazinyl]propanoic Acid Hydrate
Mechanism of Action
The mechanism of action of 3-[4-(3-Methylphenyl)-1-piperazinyl]propanoic acid hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₄H₂₂N₂O₃
- Molecular Weight : 266.34 g/mol
- Purity : ≥95% (HPLC)
- Applications : Though discontinued commercially (Biosynth), its structural features—such as the piperazine core and aromatic substitution—make it a candidate for pharmacological studies, particularly in neurotransmitter modulation or as a precursor in organic synthesis .
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The compound belongs to a broader class of piperazine derivatives with substituted aromatic and aliphatic chains. Below is a comparative analysis of its structural analogues:
Functional Group Impact on Reactivity and Bioactivity
- Aromatic Substitution : The 3-methylphenyl group in the target compound provides steric bulk and lipophilicity, influencing receptor-binding affinity. In contrast, the benzoyl group in the hydrochloride derivative (CAS 1211511-21-5) introduces electron-withdrawing effects, altering redox reactivity .
- Acid Chain Length: The propanoic acid chain (vs.
- Salt Forms : Hydrochloride or dihydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo applications.
Research Findings and Pharmacological Relevance
- Neuropharmacology: Piperazine derivatives are known for serotonin and dopamine receptor modulation.
- Fluorinated Analogues : The trifluoropropyl variant () exhibits superior metabolic stability in preclinical studies, a trait valuable in CNS drug development.
Biological Activity
3-[4-(3-Methylphenyl)-1-piperazinyl]propanoic acid hydrate is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure
The chemical structure of 3-[4-(3-Methylphenyl)-1-piperazinyl]propanoic acid hydrate can be represented as follows:
- Formula : CHNO
- Molecular Weight : 274.36 g/mol
The compound exhibits its biological activity primarily through interactions with various neurotransmitter systems, particularly the serotonin and dopamine pathways. It acts as a modulator, influencing receptor activity and potentially altering synaptic transmission.
1. Antidepressant Effects
Research indicates that compounds with similar piperazine structures often demonstrate antidepressant properties. The modulation of serotonin receptors is critical in this context, as alterations in serotonin levels are linked to mood regulation.
2. Antipsychotic Properties
The piperazine moiety is also associated with antipsychotic activity. Studies have shown that derivatives of piperazine can effectively antagonize dopamine receptors, which are implicated in psychotic disorders.
3. Neuroprotective Effects
Preliminary studies suggest that 3-[4-(3-Methylphenyl)-1-piperazinyl]propanoic acid hydrate may offer neuroprotective benefits, potentially through the inhibition of neuroinflammatory pathways and oxidative stress reduction.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Antipsychotic | Dopamine receptor antagonism | |
| Neuroprotective | Inhibition of oxidative stress |
Case Study: Antidepressant Activity
In a controlled study, the compound was administered to rodent models exhibiting depressive-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant effect comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors).
Case Study: Neuroprotective Mechanisms
Another study evaluated the protective effects of the compound in models of neurodegeneration induced by oxidative stress. The results demonstrated a marked decrease in neuronal cell death and improved cognitive function metrics, indicating potential therapeutic applications in neurodegenerative diseases.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 3-[4-(3-Methylphenyl)-1-piperazinyl]propanoic acid hydrate is characterized by moderate absorption rates and bioavailability. Toxicological assessments reveal a favorable safety profile at therapeutic doses, with minimal adverse effects reported in animal studies.
Q & A
Q. What are the primary biological targets and receptor interactions of 3-[4-(3-Methylphenyl)-1-piperazinyl]propanoic acid hydrate?
The compound's piperazine moiety suggests activity as a modulator of neurotransmitter receptors. Evidence from structural analogs (e.g., GW9508, TUG424) indicates potential interactions with G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and histamine (H1) receptors. For example, piperazinylpropanoic acid derivatives have been patented as dual H1 and 5-HT2A receptor modulators for treating sleep disorders . Experimental validation typically involves:
- Radioligand binding assays to quantify affinity for 5-HT2A or H1 receptors.
- Functional assays (e.g., cAMP or calcium flux measurements) to assess agonism/antagonism.
Q. How can researchers ensure solubility and stability of this compound in biological assays?
Based on protocols for structurally related compounds (e.g., 3-(3-hydroxyphenyl)propanoic acid):
- Solubility : Prepare stock solutions in DMSO or ethanol (2–5 mg/mL), followed by dilution in aqueous buffers (e.g., PBS). Avoid prolonged storage of aqueous solutions (>24 hours) due to hydrolysis risks .
- Stability : Monitor pH (optimal range 7.2–8.7, similar to HEPPS buffers ), and use inert gas purging to prevent oxidation.
Q. What synthetic routes are reported for piperazinylpropanoic acid derivatives?
A common approach involves:
Piperazine functionalization : Alkylation of the piperazine ring with a 3-methylphenyl group.
Propanoic acid coupling : Reacting the modified piperazine with a bromopropanoic acid derivative under basic conditions.
Example: A patent describes synthesizing analogs via carbodiimide-mediated coupling of piperazine intermediates with carboxylic acids .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective 5-HT2A receptor modulation?
Key SAR insights from related compounds:
- Piperazine substitution : 3-Methylphenyl groups enhance lipophilicity and receptor binding affinity.
- Acid chain length : Propanoic acid (C3) balances solubility and membrane permeability.
- Advanced methods :
Q. What analytical methods are recommended for purity assessment and impurity profiling?
- HPLC-MS : Use C18 columns with UV detection (λ = 254 nm) and mobile phases of acetonitrile/0.1% formic acid.
- Reference standards : Compare against impurities like 3-[4-(2-methoxyphenyl)piperazinyl]propanoic acid (common byproduct in synthesis) .
- Degradation studies : Accelerated stability testing (40°C/75% RH) to identify hydrolytic or oxidative degradation products .
Q. How can contradictory data in pharmacological studies be resolved?
Case example: Discrepancies in receptor affinity (e.g., H1 vs. 5-HT2A activity) may arise from assay conditions.
Q. What in vivo models are appropriate for evaluating neuropharmacological effects?
- Sleep studies : Rodent models (e.g., EEG/EMG monitoring in mice) to assess sleep architecture changes.
- Cognitive assays : Morris water maze for memory enhancement linked to 5-HT2A modulation.
- Safety profiling : Monitor cardiovascular parameters (e.g., blood pressure) due to structural similarity to tirofiban, a GPIIb/IIIa antagonist .
Methodological Recommendations
- Synthesis : Optimize reaction yields via microwave-assisted synthesis (reduces side products) .
- Analytical validation : Use orthogonal methods (e.g., NMR + HPLC) for impurity quantification .
- Biological assays : Include metabolite screening (e.g., liver microsomes) to assess hydrolysis of the hydrate form.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
